

# A Comparative Guide to Commercial Software for Y-90 Dose Calculation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Yttrium-90**

Cat. No.: **B1217062**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The accuracy of dose calculation is paramount for the safety and efficacy of **Yttrium-90** (Y-90) radioembolization, a targeted therapy for liver cancer. The evolution from empirical models to sophisticated voxel-based dosimetry has led to the development of commercial software solutions that aim to provide personalized and precise dose calculations. This guide offers an objective comparison of prominent commercial software and alternative methods for Y-90 dose calculation, supported by experimental data to aid researchers, scientists, and drug development professionals in their validation and selection processes.

## Commercial Software and Alternative Methods: A Comparative Overview

The landscape of Y-90 dosimetry is dominated by a few key commercial software packages, with MIM SurePlan LiverY90 and Simplicit90Y being two of the most recognized. Alongside these, a strong academic and research community continues to refine and validate alternative methods, including in-house developed algorithms and powerful Monte Carlo simulation toolkits.

MIM SurePlan LiverY90 (MIM Software Inc.) is a widely used, FDA-cleared software that offers comprehensive tools for liver and tumor segmentation, deformable image registration, and post-treatment dosimetry using Y-90 PET and Bremsstrahlung SPECT images.<sup>[1][2][3]</sup> It

provides multiple dose calculation algorithms, including the Local Deposition Model (LDM) and the Voxel S Value (VSV) approach, which is based on the MIRD Pamphlet No. 17 schema.[\[3\]](#)

Simplicit90Y (Mirada Medical/Boston Scientific) is another leading commercial software, developed in collaboration with BTG Interventional Oncology, designed to streamline the Y-90 transarterial radioembolization (TARE) workflow.[\[4\]](#) It offers functionalities for personalized dosimetry planning and post-treatment analysis, particularly for use with TheraSphere™ Y-90 Glass microspheres.[\[4\]](#) While detailed head-to-head quantitative validation studies with MIM SurePlan are not readily available in peer-reviewed literature, clinical studies have demonstrated its utility in personalizing treatment.[\[5\]\[6\]](#) A qualitative comparison by experts highlights that both MIM and Simplicity90Y have significantly improved in user-friendliness, with AI-driven features for automated contouring.[\[7\]](#)

Alternative methods play a crucial role as benchmarks for validating commercial software and as research tools. These include:

- Monte Carlo (MC) Simulations: Considered the gold standard for radiation transport simulation, MC toolkits like GATE (Geant4 Application for Tomographic Emission) provide a highly accurate, albeit computationally intensive, method for voxel-level dose calculations.[\[8\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- In-house Developed Algorithms: Many research institutions have developed and validated their own dosimetry algorithms, often using platforms like MATLAB. These serve as a valuable "ground truth" for commissioning commercial systems.
- Open-Source Software: Initiatives like OpenDose3D, built on the 3D Slicer platform, aim to provide free and transparent tools for clinical dosimetry research and benchmarking.[\[13\]](#)

## Quantitative Data Presentation

The following tables summarize the performance of various Y-90 dose calculation methods based on data from phantom and patient studies.

Table 1: Performance of MIM SurePlan LiverY90 in Phantom Studies

| Phantom Type                | Comparison Method         | Key Metrics                       | Results                              | Reference            |
|-----------------------------|---------------------------|-----------------------------------|--------------------------------------|----------------------|
| Digital & Physical Phantoms | In-house MATLAB algorithm | Gamma-pass rate (0.4 cm/5%)       | Digital: 97.26%,<br>Physical: 97.66% | <a href="#">[11]</a> |
| Digital Phantom             | In-house MATLAB algorithm | Difference in Average Dose (Davg) | 0.076%                               | <a href="#">[11]</a> |
| Physical Phantom            | In-house MATLAB algorithm | Difference in Average Dose (Davg) | <5.2% for various VOIs               | <a href="#">[11]</a> |

Table 2: Performance of MIM SurePlan LiverY90 in Patient Studies

| Number of Patients/Tumor s | Comparison Method                  | Key Metrics                                 | Results       | Reference            |
|----------------------------|------------------------------------|---------------------------------------------|---------------|----------------------|
| 5 patients (27 tumor VOIs) | In-house MATLAB algorithm          | % of VOIs with <5% difference in Davg       | 96.3%         | <a href="#">[11]</a> |
| 10 patients                | Monte Carlo (Fluka-derived kernel) | 3D Gamma-pass rate (3%/3mm) - VSV algorithm | Average 99.3% | <a href="#">[14]</a> |
| 10 patients                | Monte Carlo (Fluka-derived kernel) | 3D Gamma-pass rate (3%/3mm) - LDM algorithm | Average 78.9% | <a href="#">[14]</a> |

Table 3: Comparison of Different Dosimetry Methods

| Method 1                 | Method 2               | Study Type                  | Key Findings                                                                          | Reference |
|--------------------------|------------------------|-----------------------------|---------------------------------------------------------------------------------------|-----------|
| MIM DPK                  | Planet Dose DPK        | Patient Study (25 patients) | Highly comparable results, mean difference of 1.1 ± 2.2 Gy                            | [15]      |
| LDM                      | DPK                    | Patient Study (25 patients) | LDM and DPK results were very similar                                                 | [15]      |
| LDM with Scaling (LDMwS) | LDM & DPK              | Patient Study (25 patients) | LDMwS tended to produce slightly higher dosimetry values                              | [15]      |
| Monte Carlo (GATE)       | Partition Model (PM)   | Patient Study               | PM overestimated tumor dose by 105.55% and normal liver dose by 20.23% compared to MC | [11]      |
| Monte Carlo (TOPAS)      | MIRD-based calculation | Patient Study (5 patients)  | Average difference in mean liver dose was 2.6%                                        | [16]      |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of experimental protocols from key studies.

### Protocol 1: Validation of MIM SurePlan LiverY90 using Phantom and Patient Data

- Objective: To validate the MIM SurePlan™ LiverY90 software for clinical use.

- Reference Standard: An in-house developed MATLAB-based algorithm based on the MIRD Pamphlet 17 voxel S value formalism. This in-house algorithm was first validated against manual calculations using a digital point phantom and a digital uniform cylinder.
- Phantom Studies:
  - Digital Phantom: A uniform digital phantom was used to compare dose maps generated by the in-house algorithm and MIM SurePlan.
  - Physical Phantom: A non-uniform physical phantom was filled with a Y-90 chloride solution and imaged with PET.
- Patient Studies:
  - Five patient cases with a total of 27 tumor volumes of interest (VOIs) were analyzed. Post-treatment Y-90 PET scans were used for dose calculation.
- Data Analysis:
  - A gamma test (0.4 cm/5%) was performed on the PET-derived dose maps from both the in-house algorithm and MIM SurePlan for the phantom studies.
  - Average dose ( $D_{avg}$ ) and the minimum dose to 70% of the volume ( $D_{70}$ ) were compared for the digital phantom, physical phantom, and patient cases.

## Protocol 2: Validation of a Commercial Software using Monte Carlo Simulation

- Objective: To validate the MIM SurePlan LiverY90 software by comparing its results to a Monte Carlo derived voxel dose kernel calculation method.
- Reference Standard: A publicly available Fluka Monte Carlo-derived dose kernel (MCK) calculation was used as the ground truth.
- Patient Studies:

- Ten patients who underwent Y-90 microsphere treatment for metastatic liver cancer were included.
- Post-treatment PET-CT images were used for analysis. Contours for the gross tumor volume (GTV) and normal liver were created.
- Dose Calculation Methods Compared:
  - MIM SurePlan LiverY90 - Local Deposition Method (LDM)
  - MIM SurePlan LiverY90 - Voxel S Value (VSV)
  - Monte Carlo Kernel (MCK) - Ground Truth
- Data Analysis:
  - 3D Gamma passing rates (3%/3 mm) were calculated to compare the dose distributions from the MIM algorithms against the MCK calculation.
  - Dosimetric parameters such as mean dose to the GTV, D95 (dose covering 95% of the volume), and mean dose to the normal liver were compared.

## Protocol 3: Phantom Validation of Quantitative Y-90 PET/CT-based Dosimetry

- Objective: To assess the quantitative accuracy of Y-90 PET and compare different dose calculation algorithms.
- Phantoms:
  - A cylindrical phantom for PET calibration validation.
  - A NEMA IEC body phantom with six fillable spheres to assess recovery coefficients for partial volume effect correction.
  - An anthropomorphic phantom with a liver cavity and a cylindrical insert to simulate a tumor.

- Activity: Phantoms were filled with a known activity concentration of Y-90 chloride. A tumor-to-background activity concentration ratio of 6:1 was used in the anthropomorphic phantom. [\[14\]](#)
- Imaging: PET/CT scans were acquired using a GE Discovery ST scanner.
- Dose Calculation Algorithms Compared:
  - Direct Monte Carlo (Raydose)
  - Kernel Convolution (Philips Stratos)
  - Local Deposition Algorithm
  - Monte Carlo N-Particle (MCNP)
  - MIRD Analytical Approach
- Gold Standard Measurement: Absorbed dose was measured using LiF:Mg,Cu,P thermoluminescent dosimeters (TLDs) in a liquid solution.[\[14\]](#)
- Data Analysis: The calculated average absorbed doses from the different algorithms were compared with each other and with the TLD measurements.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the validation of Y-90 dosimetry software.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gammagurus.com [gammagurus.com]
- 2. go.mimsoftware.com [go.mimsoftware.com]
- 3. interventionalnews.com [interventionalnews.com]
- 4. Simplicity90Y Personalised Dosimetry software - Boston Scientific [bostonscientific.com]
- 5. Personalized 90 Y-resin microspheres dose determination: a retrospective study on the impact of dosimetry software on the treatment of patients with selective internal radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Dosimetric Parameters for Tumor Therapy with 177Lu and 90Y Radionuclides in Gate Monte Carlo Code [journals.sums.ac.ir]
- 11. Utilizing 3D Slicer to incorporate tomographic images into GATE Monte Carlo simulation for personalized dosimetry in yttrium-90 radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gitlab.com [gitlab.com]
- 14. Phantom validation of quantitative Y-90 PET/CT-based dosimetry in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of posttherapy 90Y positron emission tomography/computed tomography dosimetry methods in liver therapy with 90Y microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Commercial Software for Y-90 Dose Calculation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217062#validating-commercial-software-for-y-90-dose-calculation>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)